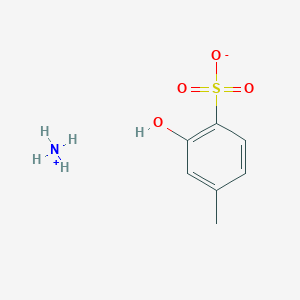

Ammonium 2-hydroxy-4-methylbenzenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-hidroxi-4-metilbencensulfónico (amonio) es un compuesto químico con la fórmula molecular C₇H₁₁NO₄S y un peso molecular de 205,23 g/mol . Es una impureza de Policresulen, que es un potente inhibidor de la proteasa NS2B/NS3 . Este compuesto se utiliza principalmente en la investigación científica y tiene aplicaciones en diversos campos, como la química, la biología y la medicina .

Métodos De Preparación

La preparación del ácido 2-hidroxi-4-metilbencensulfónico (amonio) implica varias rutas sintéticas y condiciones de reacción. Un método común implica la sulfonación del 4-metilfenol (p-cresol) con ácido sulfúrico, seguida de la neutralización con hidróxido de amonio para formar la sal de amonio . Las condiciones de reacción suelen incluir temperatura y pH controlados para garantizar que se obtenga el producto deseado.

Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de sulfonación y neutralización. El proceso se optimiza para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El ácido 2-hidroxi-4-metilbencensulfónico (amonio) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar los correspondientes ácidos sulfónicos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido sulfónico en un sulfonato u otras formas reducidas.

Sustitución: Los grupos hidroxilo y metilo en el anillo de benceno pueden experimentar reacciones de sustitución electrofílica o nucleofílica.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que las reacciones de sustitución pueden producir diversos derivados de benceno sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Biological Activity :

- Synthesis of Pharmaceuticals :

-

Catalysis :

- Recent studies have explored its role in catalyzing oxidation reactions under mild conditions. This application is particularly significant in green chemistry, where reducing environmental impact is essential. The compound can facilitate the formation of quaternary ammonium cations, which are useful in various chemical transformations .

Industrial Applications

- Cosmetic and Personal Care Products :

- Textile Industry :

- Agricultural Chemicals :

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biological Activity | Anti-infective agent | Targets specific pathogens |

| Pharmaceutical Synthesis | Intermediate for drug development | Facilitates complex drug synthesis |

| Catalysis | Oxidation reactions | Eco-friendly chemical transformations |

| Cosmetics | Stabilizing agent in formulations | Maintains product efficacy |

| Textile Industry | Dyeing auxiliary agent | Improves dye affinity and color fastness |

| Agricultural Chemicals | Surfactant in pesticide formulations | Enhances spreadability and adherence |

Case Studies

-

Antibiotic Development :

A study demonstrated that derivatives of this compound exhibited significant antibiotic activity against Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic drugs . -

Oxidation Reaction Efficiency :

Research into oxidation reactions using this compound revealed that it could achieve high yields (up to 80%) under ambient conditions without traditional catalysts, showcasing its utility in sustainable chemical processes . -

Cosmetic Formulation Stability :

In cosmetic formulations, the inclusion of this compound improved the stability of active ingredients under varying environmental conditions, thus enhancing product shelf life and performance .

Mecanismo De Acción

El mecanismo de acción del ácido 2-hidroxi-4-metilbencensulfónico (amonio) implica su interacción con objetivos moleculares como las proteasas. Como una impureza de Policresulen, actúa como un inhibidor competitivo de la proteasa NS2B/NS3, que es crucial para la replicación de ciertos virus . Al inhibir esta proteasa, el compuesto reduce eficazmente la replicación viral y exhibe propiedades antivirales .

Comparación Con Compuestos Similares

El ácido 2-hidroxi-4-metilbencensulfónico (amonio) se puede comparar con otros compuestos similares, como:

Policresulen: Un potente inhibidor de la proteasa NS2B/NS3 con propiedades antivirales similares.

Ácido 4-hidroxi-2-metilbencensulfónico: Otro derivado de ácido sulfónico con diferentes patrones de sustitución en el anillo de benceno.

Ácido 2-hidroxi-5-metilbencensulfónico: Un isómero estructural con los grupos hidroxilo y metilo en diferentes posiciones.

La singularidad del ácido 2-hidroxi-4-metilbencensulfónico (amonio) reside en su patrón de sustitución específico y su papel como una impureza de Policresulen, lo que contribuye a su actividad biológica y aplicaciones de investigación distintas .

Actividad Biológica

Ammonium 2-hydroxy-4-methylbenzenesulphonate, also known as 2-hydroxy-4-methylbenzenesulphonic acid ammonium salt, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

- Molecular Formula : C₇H₁₁NO₄S

- Molecular Weight : 205.23 g/mol

- CAS Number : 79093-71-3

- Physical State : Typically found as a neat compound with high purity (>95% HPLC) .

This compound is primarily recognized as an impurity of Policresulen, a compound noted for its inhibitory effects on the NS2B/NS3 protease of the dengue virus. The biological activity is characterized by:

- Protease Inhibition : Policresulen exhibits an IC50 value of 0.48 μg/mL against the NS2B/NS3 protease, indicating strong inhibitory potential .

- Viral Replication Inhibition : It has been shown to inhibit the replication of the DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL, demonstrating its efficacy in viral control .

Biological Applications

-

Antiviral Activity :

- Policresulen, and by extension its impurity this compound, is being studied for its role in inhibiting viral replication, particularly in dengue virus infections.

-

Potential Anticancer Properties :

- Preliminary studies suggest that compounds with similar sulfonate structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of Dengue Virus

A study conducted by Deng-wei Wu et al. (2015) demonstrated the effectiveness of Policresulen in inhibiting dengue virus replication. The research highlighted the compound's role as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for viral maturation and replication . The findings suggest that this compound could serve as a lead compound for developing antiviral therapies.

Case Study 2: Toxicological Profile

Research into the toxicological effects of this compound indicates that while it possesses biological activity, careful consideration must be given to its safety profile. Studies have shown that compounds within this class can exhibit cytotoxicity at high concentrations, necessitating further investigation into their therapeutic windows and potential side effects .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₄S |

| Molecular Weight | 205.23 g/mol |

| IC50 (NS2B/NS3 Protease) | 0.48 μg/mL |

| IC50 (DENV2 Replication) | 4.99 μg/mL |

| Purity | >95% (HPLC) |

Propiedades

Número CAS |

79093-71-3 |

|---|---|

Fórmula molecular |

C7H11NO4S |

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

azane;2-hydroxy-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

Clave InChI |

KGBVTRPJPQHXSU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] |

SMILES canónico |

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |

Key on ui other cas no. |

79093-71-3 |

Sinónimos |

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.